6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
CAS No.: 2640972-43-4
Cat. No.: VC11811183
Molecular Formula: C15H17FN8
Molecular Weight: 328.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-43-4 |
|---|---|
| Molecular Formula | C15H17FN8 |
| Molecular Weight | 328.35 g/mol |
| IUPAC Name | 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
| Standard InChI | InChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20) |
| Standard InChI Key | YVBIXXXJKGWMKE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F |
Introduction
The compound 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic molecule that combines a purine base with a pyrimidine derivative through a piperazine linker. This structure suggests potential biological activity, possibly in areas such as antiviral or anticancer research, given the known roles of purine and pyrimidine derivatives in these fields.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine linkage and the attachment of the pyrimidine moiety to the purine base. This process may involve nucleophilic substitution reactions or other organic synthesis techniques.
Synthesis Steps:
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Formation of the Piperazine Linker: This involves creating the piperazine ring, which can be achieved through various methods such as cyclization reactions.
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Attachment of Pyrimidine Moiety: This step involves linking the 5-fluoro-2,6-dimethylpyrimidine to the piperazine ring, often through nucleophilic substitution.
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Final Coupling with Purine Base: The final step involves attaching the modified piperazine to the purine base at the 6-position.
Biological Activity and Potential Applications
While specific data on 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is limited, compounds with similar structures have shown potential in various biological applications, including antiviral and anticancer research. The presence of both purine and pyrimidine components suggests that this compound could interact with biological systems in ways that are relevant to these areas.
Potential Applications:
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Antiviral Activity: Given the role of purine and pyrimidine derivatives in nucleic acid synthesis, compounds like this might interfere with viral replication processes.
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Anticancer Activity: Some purine and pyrimidine derivatives have been explored for their ability to inhibit cancer cell growth by interfering with DNA synthesis.
Research Findings and Data
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Purine Derivatives | Antiviral, Anticancer | |
| Pyrimidine Derivatives | Antiviral, Anticancer | |
| Pyrimidine-Purine Conjugates | Variable Activity |
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